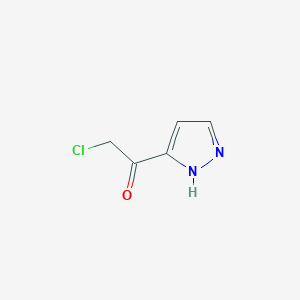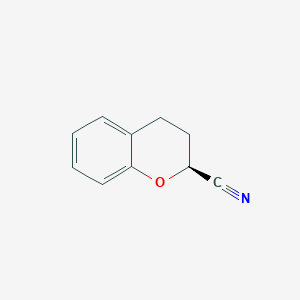![molecular formula C9H10BrN3O B11765016 6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine CAS No. 701232-65-7](/img/structure/B11765016.png)
6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrano[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a brominating agent. For instance, the reaction of 7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine with bromine or N-bromosuccinimide (NBS) can yield the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used in substitution reactions, typically in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding oxide.
Aplicaciones Científicas De Investigación
6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in DNA repair.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair . By inhibiting PARP-1, the compound can induce DNA damage in cancer cells, leading to cell death. This makes it a promising candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: These compounds share a similar core structure and have been studied for their PARP-1 inhibitory activity.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit biological activities and are used in medicinal chemistry.
Uniqueness
6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the dimethyl groups enhances its reactivity and potential interactions with biological targets.
Propiedades
Número CAS |
701232-65-7 |
|---|---|
Fórmula molecular |
C9H10BrN3O |
Peso molecular |
256.10 g/mol |
Nombre IUPAC |
6-bromo-7,7-dimethylpyrano[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C9H10BrN3O/c1-9(2)6(10)3-5-7(11)12-4-13-8(5)14-9/h3-4H,1-2H3,(H2,11,12,13) |
Clave InChI |
BECLHXUHFAVJMX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=CC2=C(N=CN=C2O1)N)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11764933.png)
![7-bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11764934.png)

![Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride](/img/structure/B11764941.png)

![Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B11764947.png)



![5,6-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B11764966.png)
![rel-(1R,4S,7R)-Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11764974.png)


![Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B11765002.png)
